molecular formula C13H17NO2 B3217111 Spiro[chroman-2,4'-piperidin]-6-OL CAS No. 1174924-16-3

Spiro[chroman-2,4'-piperidin]-6-OL

Cat. No.: B3217111
CAS No.: 1174924-16-3
M. Wt: 219.28 g/mol
InChI Key: VBNMQAAVTMCEGO-UHFFFAOYSA-N
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Description

Spiro[chroman-2,4’-piperidin]-6-OL is a spiro compound characterized by a unique structure where a chroman ring is fused with a piperidine ring at a single carbon atom, forming a spiro linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[chroman-2,4’-piperidin]-6-OL typically involves the condensation and cyclization reactions. One common method includes the reaction of chroman-4-one with piperidine under acidic or basic conditions to form the spiro linkage. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Spiro[chroman-2,4’-piperidin]-6-OL may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,4’-piperidin]-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The aromatic ring in the chroman moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[chroman-2,4’-piperidin]-6-OL, each with potential unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro[chroman-2,4’-piperidin]-6-OL involves its interaction with specific molecular targets and pathways. It is known to modulate various enzymes and receptors, leading to its therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with a similar structure but different functional groups.

    Chroman-4-one derivatives: Compounds with a chroman ring but lacking the spiro linkage.

Uniqueness

Spiro[chroman-2,4’-piperidin]-6-OL is unique due to its specific spiro linkage and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNMQAAVTMCEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732441
Record name 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174924-16-3
Record name 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[chroman-2,4'-piperidin]-6-OL
Reactant of Route 2
Spiro[chroman-2,4'-piperidin]-6-OL
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Spiro[chroman-2,4'-piperidin]-6-OL
Reactant of Route 4
Spiro[chroman-2,4'-piperidin]-6-OL
Reactant of Route 5
Spiro[chroman-2,4'-piperidin]-6-OL
Reactant of Route 6
Spiro[chroman-2,4'-piperidin]-6-OL

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